molecular formula C15H12ClNO2 B15216576 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone

Cat. No.: B15216576
M. Wt: 273.71 g/mol
InChI Key: JGBGIEPSSRGFBG-UHFFFAOYSA-N
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Description

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone is a chemical compound with the molecular formula C15H12ClNO2 It is a derivative of chromeno[2,3-b]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone typically involves the reaction of 5H-chromeno[2,3-b]pyridine with a chlorinating agent and a propanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

2-chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)propan-1-one

InChI

InChI=1S/C15H12ClNO2/c1-9(16)14(18)10-4-5-13-12(7-10)8-11-3-2-6-17-15(11)19-13/h2-7,9H,8H2,1H3

InChI Key

JGBGIEPSSRGFBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)Cl

Origin of Product

United States

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